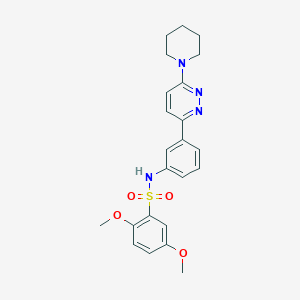

2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-30-19-9-11-21(31-2)22(16-19)32(28,29)26-18-8-6-7-17(15-18)20-10-12-23(25-24-20)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHIBNDFJCXWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine.

-

Introduction of the Pyridazinyl-Piperidine Moiety: : The next step involves the synthesis of the pyridazinyl-piperidine intermediate. This can be achieved through a series of reactions starting from pyridazine and piperidine. The pyridazine is first halogenated, followed by nucleophilic substitution with piperidine.

-

Coupling Reaction: : The final step is the coupling of the pyridazinyl-piperidine intermediate with the benzenesulfonamide core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Solvent selection, temperature control, and purification steps are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. It acts as an inhibitor of various receptor tyrosine kinases, which are crucial in the signaling pathways that promote tumor growth and metastasis. For instance, a related compound demonstrated effective inhibition against epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), showing promise in overcoming drug resistance in cancer therapies .

Case Study: Inhibition of Tumor Growth

- Study Design : In vitro tests were conducted on various cancer cell lines to assess the compound's efficacy.

- Findings : The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity against specific cancer types.

Anti-inflammatory Properties

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Inhibitors of COX-II are commonly used in treating inflammatory diseases and pain management.

Research Insights

- Mechanism of Action : The compound's structure allows it to bind effectively to the COX-II active site, leading to reduced prostaglandin synthesis.

- Efficacy : In a comparative study, the compound showed IC50 values significantly lower than those of standard anti-inflammatory drugs like Celecoxib, suggesting superior potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine and pyridazine rings can significantly affect biological activity.

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Piperidine | Enhances binding affinity | Critical for receptor interaction |

| Pyridazine | Modulates solubility | Influences pharmacokinetics |

| Dimethoxy groups | Increases lipophilicity | Affects cellular uptake |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The piperidine and pyridazine moieties may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Key Differences and Similarities:

Structural Implications:

- The piperidin-1-yl pyridazine moiety introduces conformational rigidity and basicity, contrasting with the flexible dimethylaminomethyl group in the analog.

- The dimethoxybenzene in the target compound could influence lipophilicity and metabolic stability compared to the benzodioxin system in CS-0309467 .

Methodological Context: Crystallography and Structural Validation

The structural determination of such compounds often relies on X-ray crystallography using software suites like SHELX for refinement and ORTEP-3 for graphical representation . For example:

- SHELXL is widely used for small-molecule refinement, ensuring precise atomic coordinate assignments .

- WinGX integrates tools for crystallographic data processing, which would aid in comparing bond lengths/angles between the target compound and its analog .

Research Findings and Limitations

- Synthetic Challenges : The pyridazine-piperidine linkage in the target compound may require multistep synthesis, whereas the analog’s benzodioxin system is more straightforward to assemble .

- Evidence Gaps: No direct pharmacological or crystallographic data for the target compound are provided, necessitating reliance on structural analogies and computational tools .

Biological Activity

2,5-Dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, methoxy substituents, and piperidinyl and pyridazinyl moieties, which may interact with various biological targets.

The molecular formula of the compound is with a molecular weight of 454.5 g/mol. Its structure is characterized by the following components:

| Component | Details |

|---|---|

| CAS Number | 904830-31-5 |

| Molecular Weight | 454.5 g/mol |

| Functional Groups | Methoxy, Sulfonamide, Piperidine, Pyridazine |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the aromatic rings are capable of π-π stacking interactions. These interactions may inhibit enzymatic activities or modulate receptor functions, leading to various biological effects.

Biological Activity Overview

Research on the biological activity of 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide reveals several potential pharmacological effects, including:

- Antitumor Activity: Compounds with similar structures have shown significant antitumor effects against various cancer cell lines, including breast and lung cancer cells. The presence of the pyridazine ring is often linked to enhanced anticancer properties.

- Antibacterial and Antifungal Activity: Sulfonamides are known for their antibacterial properties. Studies have indicated that derivatives containing piperidine and pyridazine rings exhibit notable antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies: A study focused on pyridazine derivatives demonstrated that compounds similar to 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involved induction of apoptosis through modulation of cell signaling pathways .

- Antimicrobial Activity: Research has shown that sulfonamide derivatives can inhibit bacterial growth effectively. For instance, compounds with piperidine structures were tested against various bacterial strains and demonstrated significant inhibitory effects .

- Structure-Activity Relationship (SAR): Investigations into SAR have indicated that modifications in the piperidine and pyridazine rings can enhance biological activity. For example, increasing the electron-donating capacity of substituents has been associated with improved enzyme inhibition rates .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity | |

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal strains |

Structure-Activity Relationships

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the pyridazin-3-ylphenyl moiety and the benzenesulfonamide core. Key steps include:

- Coupling reactions : Use of catalysts like DMAP (4-dimethylaminopyridine) to facilitate sulfonamide bond formation, as demonstrated in analogous sulfonamide syntheses .

- Optimized conditions : Temperature control (e.g., room temperature for stability) and solvent selection (e.g., pyridine for nucleophilic substitution) to enhance yield .

- Purification : Column chromatography (silica gel) and recrystallization (petroleum ether/ethyl acetate mixtures) for isolating high-purity products .

- Characterization : Confirm structure via H/C NMR, mass spectrometry (MS), and HPLC for purity assessment .

Q. Which structural characterization techniques are most effective for this compound?

- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution, particularly for resolving complex substituents like the piperidinyl-pyridazine group .

- Spectroscopy : NMR (H/C) to verify functional groups (e.g., methoxy, sulfonamide) and IR for vibrational analysis of sulfonamide bonds .

- Visualization : ORTEP-III for generating 3D molecular models to analyze steric effects and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Assay variability : Differences in cell lines, receptor isoforms, or incubation times. For example, short-term assays (e.g., 24-hour exposure) might show efficacy, while long-term studies reveal toxicity due to metabolite accumulation .

- Methodological divergence : Compare studies using in silico docking (e.g., targeting diverse receptors) versus in vitro enzymatic assays. Standardize protocols (e.g., IC50 measurement conditions) and validate findings via orthogonal methods (e.g., SPR binding assays) .

- Meta-analysis : Apply computational frameworks to reconcile datasets, as seen in odorant receptor studies, where hybrid modeling resolved feature clustering discrepancies .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Reaction engineering : Implement continuous flow reactors to improve mixing and heat transfer, reducing side reactions like sulfone formation .

- Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura coupling of the pyridazine ring, optimizing ligand ratios for regioselectivity .

- Real-time monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How can crystallographic data refinement challenges be addressed for this sulfonamide?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in sulfonamides due to flexible substituents .

- Disorder modeling : Apply PART instructions in SHELXL to resolve piperidinyl group rotational disorder, refining occupancy factors iteratively .

- Validation : Cross-check with WinGX suite tools (e.g., PLATON) to validate hydrogen-bonding networks and torsional angles .

Q. What methodologies elucidate the compound’s molecular targets and mechanisms of action?

- Computational docking : Use hybrid receptor-response models (e.g., combining GPCR databases with machine learning) to predict binding affinities for targets like carbonic anhydrase isoforms .

- Functional assays : Pair SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm target engagement and quantify binding kinetics .

- Pathway analysis : Employ transcriptomics (RNA-seq) to identify downstream gene expression changes post-treatment, prioritizing pathways like apoptosis or oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.